molecular formula C9H10Cl2N2 B12998789 2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine

2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine

Cat. No.: B12998789
M. Wt: 217.09 g/mol
InChI Key: VVWMDZZAXNZZKC-UHFFFAOYSA-N
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Description

2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine is an organic compound with the molecular formula C9H10Cl2N2 It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 6 positions, and a cyclopropyl group is attached to the nitrogen atom of the benzene-1,4-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine typically involves the following steps:

    Nitration: Benzene is nitrated to form 2,6-dichloronitrobenzene.

    Reduction: The nitro group is reduced to an amine group, resulting in 2,6-dichloroaniline.

    Cyclopropylation: The aniline derivative undergoes cyclopropylation to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by cyclopropylation using appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: Halogen atoms can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of cyclopropyl-substituted anilines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The cyclopropyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-1,4-phenylenediamine: Similar structure but lacks the cyclopropyl group.

    2,6-Dichloro-N,N-dimethylbenzene-1,4-diamine: Contains dimethyl groups instead of a cyclopropyl group.

Uniqueness

2,6-Dichloro-N1-cyclopropylbenzene-1,4-diamine is unique due to the presence of the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

2,6-dichloro-1-N-cyclopropylbenzene-1,4-diamine

InChI

InChI=1S/C9H10Cl2N2/c10-7-3-5(12)4-8(11)9(7)13-6-1-2-6/h3-4,6,13H,1-2,12H2

InChI Key

VVWMDZZAXNZZKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

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